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Compound Name:
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carboxylate

Cat. No.: B1592148 Get Quote

An In-depth Technical Guide Spectral Data Analysis of Ethyl 2-bromo-5-methylthiazole-4-
carboxylate

Executive Summary
This technical guide provides a comprehensive analysis of the core spectroscopic data for

Ethyl 2-bromo-5-methylthiazole-4-carboxylate (CAS: 56355-62-5).[1][2] As a functionalized

thiazole, this heterocyclic compound serves as a valuable building block in medicinal chemistry

and materials science. Accurate structural elucidation is paramount for its application in

synthesis and drug development. This document details the expected spectral characteristics

from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS). By integrating predictive data with fundamental spectroscopic principles,

this guide offers a robust framework for the characterization of this molecule, explaining the

causality behind spectral features and providing validated experimental protocols for data

acquisition.

Chapter 1: Molecular Structure and
Physicochemical Properties
The foundational step in any spectral analysis is a thorough understanding of the molecule's

structure. Ethyl 2-bromo-5-methylthiazole-4-carboxylate possesses a thiazole core, a five-
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membered aromatic ring containing both sulfur and nitrogen. This core is substituted with a

bromine atom at the C2 position, a methyl group at C5, and an ethyl carboxylate group at C4.

Key Physicochemical Properties:

Property Value Source

CAS Number 56355-62-5 [1][2]

Molecular Formula C₇H₈BrNO₂S [1]

Molecular Weight 250.11 g/mol [1]

| Physical Form | Solid | |

The strategic placement of these functional groups dictates the electronic environment of each

atom, which in turn governs the output of spectroscopic techniques. The atom numbering

convention used throughout this guide is presented in the diagram below.

Caption: Molecular structure of Ethyl 2-bromo-5-methylthiazole-4-carboxylate with atom

numbering.

Chapter 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.[3] By analyzing the chemical shifts, integrations, and coupling patterns, a

definitive structure can be established.

¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms (protons). For Ethyl 2-bromo-5-methylthiazole-4-carboxylate, three distinct signals

are expected, corresponding to the ethyl ester protons and the methyl group protons on the

thiazole ring.

Expertise in Action: Why No Thiazole Proton? A key feature of the predicted spectrum is the

absence of any signals in the aromatic region for the thiazole ring itself. This is a direct

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.chemscene.com/56355-62-5.html?productObj=CS-0159178
https://cymitquimica.com/products/54-OR76533/ethyl-2-bromo-5-methylthiazole-4-carboxylate/
https://www.chemscene.com/56355-62-5.html?productObj=CS-0159178
https://www.chemscene.com/56355-62-5.html?productObj=CS-0159178
https://www.benchchem.com/product/b1592148?utm_src=pdf-body
https://www.researchgate.net/figure/The-NMR-interpretations-of-some-heterocyclic-compounds-which-are-synthesized-by-our-group_fig7_320078037
https://www.benchchem.com/product/b1592148?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


consequence of the substitution pattern: positions C2, C4, and C5 are all fully substituted,

leaving no protons directly attached to the heterocyclic core. This "silent" aromatic region is a

crucial first clue in structural verification.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz):

Signal
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

Ethyl -CH₂-
(C10-H)

~ 4.40 Quartet (q) 2H

Protons are
adjacent to an
electronegativ
e oxygen atom
and coupled to
the -CH₃ group
(J ≈ 7.1 Hz).

Methyl -CH₃ (C6-

H)
~ 2.75 Singlet (s) 3H

Attached to the

electron-rich

thiazole ring; no

adjacent protons

to couple with.

The position is

influenced by the

aromatic ring

current.[4]

| Ethyl -CH₃ (C11-H) | ~ 1.40 | Triplet (t) | 3H | Protons are coupled to the adjacent -CH₂- group

(J ≈ 7.1 Hz). |

¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.[5]

Proton-decoupled spectra are standard, where each unique carbon appears as a singlet.

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz):
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Signal Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

Ester C=O (C7) ~ 162.0
Carbonyl carbon of an
ester, typically found in
this downfield region.[6]

Thiazole C4 ~ 148.0
Attached to the electron-

withdrawing ester group.

Thiazole C2 ~ 142.0

Attached to two

electronegative heteroatoms

(N and S) and a bromine atom.

Thiazole C5 ~ 130.0 Attached to the methyl group.

Ethyl -CH₂- (C10) ~ 61.5
Methylene carbon attached to

the ester oxygen.

Ethyl -CH₃ (C11) ~ 14.5
Terminal methyl carbon of the

ethyl group.

| Methyl -CH₃ (C6) | ~ 12.5 | Methyl carbon attached to the thiazole ring. |

Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

reference standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse program.
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Set the spectral width to cover a range of 0-12 ppm.

Employ an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.

Accumulate a sufficient number of scans (typically 16 or more) to achieve an adequate

signal-to-noise ratio.[7]

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Set the spectral width to 0-200 ppm.

Use an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds to ensure

proper relaxation of quaternary carbons.[7]

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate

the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

Chapter 3: Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups within a molecule

by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Spectral Interpretation
The IR spectrum of Ethyl 2-bromo-5-methylthiazole-4-carboxylate is dominated by features

characteristic of the ethyl ester and the substituted thiazole ring.

Expertise in Action: Distinguishing Esters from Carboxylic Acids A common challenge in

synthesis is confirming the complete conversion of a carboxylic acid to an ester. IR

spectroscopy provides a definitive answer. The spectrum of the target ester will feature a strong

C=O stretch around 1720 cm⁻¹ and lack the very broad O-H stretch (typically 2500-3300 cm⁻¹)

that is characteristic of a carboxylic acid's hydrogen-bonded dimer.[8]

Predicted FT-IR Data (KBr Pellet or ATR):
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Wavenumber (cm⁻¹) Intensity Vibrational Assignment

~ 2980 Medium
C-H stretch (aliphatic -CH₃,
-CH₂)

~ 1720 Strong, Sharp
C=O stretch (ester carbonyl)[9]

[10]

~ 1540 Medium C=N stretch (thiazole ring)

~ 1250 Strong
C-O stretch (asymmetric,

ester)[10]

~ 1100 Strong C-O stretch (symmetric, ester)

| < 700 | Medium | C-Br stretch |

Experimental Protocol: FT-IR Spectroscopy
Objective: To identify the key functional groups present in the molecule.

Methodology (ATR Technique):

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically

diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial

to subtract the spectral contributions of atmospheric CO₂ and water vapor.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal,

ensuring complete coverage.

Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the

sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance
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spectrum.

Chapter 4: Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the

compound and structural details based on its fragmentation pattern upon ionization.[11]

Analysis of the Mass Spectrum
For Ethyl 2-bromo-5-methylthiazole-4-carboxylate, Electron Ionization (EI) is a common

method.

Expertise in Action: The Bromine Isotopic Signature A hallmark of a bromine-containing

compound is its distinctive isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in

nearly a 1:1 natural abundance.[12] Consequently, the molecular ion will appear as a pair of

peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2). The presence of this

doublet is irrefutable evidence of a single bromine atom in the molecule and its fragments.

Predicted Fragmentation Data (EI-MS):

m/z (charge/mass ratio) Proposed Fragment Rationale

251/249 [M]⁺

Molecular ion peak,
showing the characteristic
1:1 isotopic pattern for
Bromine.

223/221 [M - C₂H₄]⁺

Loss of ethylene via McLafferty

rearrangement of the ethyl

ester.

206/204 [M - OC₂H₅]⁺
Loss of the ethoxy radical from

the ester group.

170 [M - Br]⁺ Loss of a bromine radical.

| 83 | [C₄H₃S]⁺ | Fragment corresponding to a methyl-substituted thienyl-like cation, indicative

of thiazole ring cleavage.[13] |
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[C₇H₈BrNO₂S]⁺˙
m/z 249/251

[C₅H₄BrNO₂S]⁺˙
m/z 221/223

- C₂H₄

[C₅H₃BrNO S]⁺
m/z 204/206

- •OC₂H₅

[C₇H₈NO₂S]⁺
m/z 170

- •Br

Initial Analysis

Mass Spectrometry Infrared Spectroscopy NMR Spectroscopy

Conclusion

Proposed Structure:
Ethyl 2-bromo-5-methyl-
thiazole-4-carboxylate

MS Analysis IR Analysis ¹H & ¹³C NMR Analysis

Result:
- MW = 250.11

- M⁺ at m/z 249/251
Confirms Formula & Br presence

Structure Confirmed

Result:
- Strong C=O at ~1720 cm⁻¹
- Strong C-O at ~1250 cm⁻¹

- No broad O-H
Confirms Ester Group

Result:
- ¹H: Signals for Et & Me groups only

- ¹³C: 7 distinct carbons
- Chemical shifts match

Confirms C-H Framework

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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